Solid-State Structural Differentiation via Unique Halogen Bonding Geometry
3-Bromopyridine-2-carbonitrile exhibits a specific, short intermolecular Br⋯N contact of 3.1237 (17) Å in the solid state [1], a feature not observed in its chlorine or fluorine analogs due to their weaker halogen-bonding tendencies. This contact is significantly shorter than the sum of van der Waals radii for bromine and nitrogen (typically ~3.4 Å), confirming a stabilizing halogen-bonding interaction that dictates crystal packing [2].
| Evidence Dimension | Intermolecular Br⋯N contact distance |
|---|---|
| Target Compound Data | 3.1237 (17) Å |
| Comparator Or Baseline | Sum of van der Waals radii for Br and N: ~3.4 Å (Class-level reference) |
| Quantified Difference | ~0.28 Å shorter than the van der Waals sum, indicative of a directional halogen bond |
| Conditions | Single-crystal X-ray diffraction at 150 K |
Why This Matters
This precise, quantifiable structural feature is critical for crystal engineering applications where predictable solid-state packing is required for co-crystal design or materials property tuning.
- [1] Sharif, M., Razzaq, R., Jackstell, R., & Spannenberg, A. (2019). 3-Bromopyridine-2-carbonitrile. IUCrData, 4(10), x191326. https://doi.org/10.1107/S2414314619013269. View Source
- [2] Matter, H., & Nazaré, M. (2016). Halogen Bonding in Drug Discovery. In: D. A. Dougherty, E. V. Anslyn (eds), From Molecules to Medicines. Springer. https://doi.org/10.1007/7355_2016_17. View Source
